1,3-Dihydroimidazol-2-one

Description

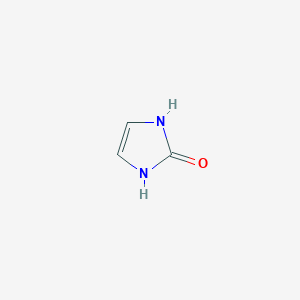

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICIYIDUYNFPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207910 | |

| Record name | 4-Imidazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5918-93-4 | |

| Record name | 1,3-Dihydro-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5918-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005918934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imidazolin-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Imidazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C658O375NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 1,3-Dihydroimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroimidazol-2-one, also known as ethylene urea or 2-imidazolidone, is a five-membered heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural and chemical properties make it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and its significant role in the development of therapeutic agents, with a particular focus on its derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.

Core Chemical and Physical Properties

This compound is a white, odorless crystalline solid. It is highly soluble in water and hot alcohol, but only sparingly soluble in ether.[1] Its core structure consists of a five-membered ring containing two nitrogen atoms and a carbonyl group.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆N₂O | [3] |

| Molecular Weight | 86.09 g/mol | [3] |

| Melting Point | 129-132 °C | [1][4] |

| Boiling Point | 265 °C (decomposes) | [1][4] |

| Density | ~1.15 g/cm³ | [1] |

| pKa | 14.58 ± 0.20 (Predicted) | [1][4] |

| Water Solubility | Soluble | [1] |

| LogP | -1.16 at 25°C | [4] |

| Appearance | White to off-white crystalline powder | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum of ethylene urea is relatively simple due to its symmetry. It typically shows a single peak for the four methylene (CH₂) protons.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show two distinct signals: one for the two equivalent methylene carbons and another for the carbonyl carbon at a lower field.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-H stretching vibrations (around 3200-3400 cm⁻¹) and a very strong C=O (carbonyl) stretching vibration (around 1680-1700 cm⁻¹). The C-N stretching and N-H bending vibrations are also observable.[5][6][7]

Synthesis and Purification

The most common and practical method for the synthesis of this compound is the reaction of urea with ethylenediamine.[8][9][10]

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of ethylene urea from urea and ethylenediamine.

Materials:

-

Urea

-

Ethylenediamine

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

A mixture of urea and an aqueous solution of ethylenediamine is placed in a round-bottom flask equipped with a reflux condenser. The presence of water acts as a moderator for the reaction.[8]

-

The mixture is heated to reflux. During the reaction, ammonia is liberated and allowed to escape.[8]

-

Water is slowly removed from the reaction mixture by distillation.

-

As the reaction proceeds, the temperature of the mixture will rise. The reaction is typically continued until the evolution of ammonia ceases.

-

The resulting crude product is a molten mass that solidifies upon cooling.

Experimental Protocol: Purification by Recrystallization

The crude ethylene urea can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude ethylene urea

-

Ethanol (95%) or other suitable solvent

-

Beaker

-

Hot plate

-

Buchner funnel and filter flask (for vacuum filtration)

-

Filter paper

Procedure:

-

The crude ethylene urea is dissolved in a minimum amount of hot solvent (e.g., 95% ethanol).[11]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered while hot (hot gravity filtration) to remove the charcoal and any insoluble impurities.[12]

-

The hot, clear solution is allowed to cool slowly to room temperature. Crystals of pure ethylene urea will begin to form.[11]

-

To maximize the yield, the mixture can be further cooled in an ice bath.

-

The crystals are collected by vacuum filtration using a Buchner funnel.[12]

-

The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.

-

The purified crystals are then dried, for example, in a vacuum oven at a moderate temperature.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[13][14][15] Its derivatives have shown a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[13][16]

TIBO Derivatives as HIV-1 Reverse Transcriptase Inhibitors

A significant application of the this compound core is in the development of Tetrahydroimidazo[4,5,1-jk][4][8]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives. These compounds are potent and highly specific non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the replication of the AIDS virus.[9][17][18][19]

Mechanism of Action: TIBO derivatives function as allosteric inhibitors. They bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[18][20] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity.[4][21] This allosteric binding site is often referred to as the NNRTI binding pocket.

Other Medicinal Chemistry Applications

The 2-imidazolidone ring is a versatile building block for various other therapeutic agents. It is found in drugs with diverse activities, including:

-

Antimicrobial agents: Derivatives have been synthesized and shown to possess antibacterial and antifungal properties.[16]

-

Anticancer agents: Certain imidazolidinone-containing compounds have been investigated for their potential as anticancer drugs.[15]

-

Dopamine receptor agonists: The core structure has been identified in compounds with affinity for dopamine receptors.[2]

Logical Relationships and Workflow Diagrams

General Synthesis Workflow

The synthesis of this compound and its subsequent purification can be visualized as a straightforward workflow.

Relationship between Structure and Biological Activity

The this compound scaffold provides a core structure that can be readily modified to explore structure-activity relationships (SAR) for various therapeutic targets.

Conclusion

This compound is a fundamental heterocyclic compound with significant importance in the field of medicinal chemistry. Its straightforward synthesis, well-characterized properties, and the proven biological activity of its derivatives make it an attractive starting point for the design and development of novel therapeutic agents. The success of TIBO derivatives as potent and specific inhibitors of HIV-1 reverse transcriptase highlights the potential of this scaffold in addressing major health challenges. This technical guide serves as a foundational resource for researchers and drug development professionals working with this versatile and valuable molecule.

References

- 1. Quantitative structure-activity relationship studies on anti-HIV-1 TIBO derivatives as inhibitors of viral reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure of HIV-1 RT/TIBO R 86183 complex reveals similarity in the binding of diverse nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. Urea [webbook.nist.gov]

- 8. sciencemadness.org [sciencemadness.org]

- 9. forum.lambdasyn.org [forum.lambdasyn.org]

- 10. atamankimya.com [atamankimya.com]

- 11. mt.com [mt.com]

- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A TIBO derivative, R82913, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. TIBO derivatives: a new class of highly potent and specific inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The structure of HIV-1 reverse transcriptase complexed with 9-chloro-TIBO: lessons for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dihydroimidazol-2-one (CAS 5918-93-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroimidazol-2-one, commonly known as 2-imidazolidone or ethyleneurea, is a heterocyclic compound with the CAS number 5918-93-4.[1] It is a fundamental building block in organic and medicinal chemistry, recognized for its versatile applications ranging from industrial processes to the synthesis of complex pharmaceutical agents.[2][3] This document provides a comprehensive technical overview of its physicochemical properties, synthesis, and applications, with a particular focus on its role in drug development.

Physicochemical Properties

This compound is a white to light yellow, odorless crystalline powder.[4] It is highly soluble in water but less so in non-polar organic solvents.[4] A summary of its key physicochemical data is presented below.

| Property | Value | Source(s) |

| CAS Number | 5918-93-4 | |

| Molecular Formula | C₃H₆N₂O | [4] |

| Molecular Weight | 86.09 g/mol | [4][5] |

| Melting Point | 130-135 °C | [4] |

| Boiling Point | 359 °C | [4] |

| Water Solubility | 950 g/L | [4] |

| Vapor Pressure | 3 x 10⁻⁵ mm Hg (at 25 °C) | [4] |

| LogP (Partition Coefficient) | -1.23 | [4] |

Synthesis and Purification

Several synthetic routes to this compound have been established, with the most common methods involving the reaction of ethylenediamine with a carbonyl source. Key methods include reactions with urea, carbonates like dimethyl carbonate, or carbon dioxide under pressure.[5][6]

A prevalent and industrially viable method is the reaction of ethylenediamine with urea.[6][7] This method is advantageous due to the low cost of raw materials and high product yield.[7]

This protocol is adapted from methodologies described in patent literature.[7]

Materials:

-

Ethylenediamine

-

Urea

Procedure:

-

A mixture of ethylenediamine and urea is heated.

-

The reaction mixture is then subjected to evaporation under reduced pressure to collect the crude product.

-

The collected product, containing 2-imidazolidone, can be further purified.

Purification (Recrystallization):

-

The crude 2-imidazolidone product (e.g., 20g with 94.4% content) is dissolved in 50ml of ethanol.[7]

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is cooled to induce crystallization.

-

The crystalline product is separated by filtration.

-

The crystals are washed with a small volume of cold ethanol (e.g., 15ml).[7]

-

The purified product is dried to yield 2-imidazolidone with a purity of over 99%.[7]

Applications in Drug Development

This compound is a crucial intermediate in the pharmaceutical industry.[3] It forms the core scaffold for several active pharmaceutical ingredients (APIs). Its most notable application is in the synthesis of broad-spectrum antibiotics, such as Mezlocillin and Azlocillin.[8][9]

Mezlocillin is an acylureido-penicillin with a broad spectrum of antibacterial activity.[9] The synthesis of Mezlocillin involves the acylation of ampicillin with a reactive derivative of this compound.[8][10] The workflow below illustrates the key steps in which 2-imidazolidone is first derivatized and then coupled with ampicillin to produce the final drug substance.

This protocol describes the final acylation step in the synthesis of Mezlocillin.[11]

Materials:

-

Ampicillin Trihydrate

-

1-chloroformyl-3-methylsulfonyl-2-imidazolidone (Key Intermediate)

-

Purified Water

-

4% Sodium Hydroxide Solution

-

Dilute Hydrochloric Acid

-

Acetone

Procedure:

-

Dissolution: Suspend 1 part by weight of Ampicillin Trihydrate in 15 parts by volume of purified water in a reaction vessel.

-

Cooling & pH Adjustment: Cool the suspension to 0-5°C while stirring. Add 4% sodium hydroxide solution dropwise until the ampicillin is completely dissolved.

-

Acylation: Slowly add 0.59 parts by weight of the key intermediate, 1-chloroformyl-3-methylsulfonyl-2-imidazolidone.

-

pH Control: Maintain the reaction temperature at 0-5°C and the pH between 7.0-7.5 by the simultaneous dropwise addition of 4% sodium hydroxide solution.

-

Filtration: Once the reaction is complete, filter the reaction mixture.

-

Crystallization: To the filtrate, add 4 to 6 volumes of acetone. Adjust the temperature to 20-25°C and slowly acidify with dilute hydrochloric acid to a pH of 2.0. A solid precipitate of Mezlocillin will form.

-

Maturation & Isolation: Stir the suspension for approximately 30 minutes to ensure complete crystallization. Filter the product, wash with a 20% aqueous acetone solution, and dry to obtain pure Mezlocillin.[11]

Biological Activity and Signaling Pathways

Extensive research indicates that this compound itself does not exhibit significant intrinsic biological activity. Its importance in pharmacology lies in its role as a versatile scaffold.[2] Derivatives of this core structure have been shown to possess a wide range of biological activities.

For instance, certain substituted imidazolidinone derivatives have been developed as CCR5 receptor antagonists, which have applications in antiviral therapies.[12] Other derivatives have been found to bind to imidazoline and α-adrenergic receptors, suggesting potential applications in cardiovascular and neurological research.[13][14]

It is crucial to distinguish that while the derivatives interact with these biological targets, the parent compound, this compound, is best described as a pharmacologically inactive precursor or building block. There is no current evidence to suggest that it directly modulates specific signaling pathways. The term "ethyleneurea" should not be confused with the plant hormone "ethylene," which has its own distinct and well-characterized signaling pathway in botany.[15][16]

The logical workflow for its use in drug discovery is outlined in the diagram below.

References

- 1. 120-93-4|2-Imidazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 2. This compound|High-Quality Research Chemical [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyleneurea(120-93-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]

- 8. Mezlocillin - Wikipedia [en.wikipedia.org]

- 9. [Mezlocillin: a penicillin from the acylureido series. Synthesis and chemical properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CN101585845B - Preparation process of Mezlocillin - Google Patents [patents.google.com]

- 12. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combined Interactions with I1-, I2-Imidazoline Binding Sites and α2-Adrenoceptors To Manage Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Significance of the imidazoline receptors in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]

- 16. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of 1,3-Dihydroimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroimidazol-2-one, also commonly known as ethylene urea, is a five-membered heterocyclic organic compound with the chemical formula C₃H₆N₂O.[1] As a cyclic urea, its molecular architecture and bonding characteristics are of significant interest in various fields, including medicinal chemistry, polymer science, and organic synthesis. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, supported by a compilation of quantitative data from experimental and computational studies. Detailed methodologies for key analytical techniques are also presented to aid in further research and application.

Molecular Structure

The core structure of this compound consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2.[1] The ring is saturated, making it an imidazolidine derivative. The presence of the carbonyl group and the two nitrogen atoms imparts a unique combination of stability and reactivity to the molecule.

Molecular Geometry

Theoretical calculations using Density Functional Theory (DFT) also offer a reliable model of the molecule's structure. The five-membered ring is nearly planar, though slight puckering can occur depending on the crystalline environment or substitution.

Table 1: Experimental Bond Lengths and Angles for a Substituted Benzimidazolone Derivative

| Bond | Bond Length (Å) | Angle | Bond Angle (°) |

| C2=O1 | 1.252 | N1-C2-N3 | 108.0 (approx.) |

| C2-N1 | 1.380 (approx.) | C2-N1-C5 | 112.0 (approx.) |

| C2-N3 | 1.380 (approx.) | C2-N3-C4 | 112.0 (approx.) |

| N1-C5 | 1.470 (approx.) | N1-C5-C4 | 104.0 (approx.) |

| N3-C4 | 1.470 (approx.) | N3-C4-C5 | 104.0 (approx.) |

| C4-C5 | 1.540 (approx.) | H-N1-C2 | 120.0 (approx.) |

Note: The data in this table is approximated from X-ray crystallography data of substituted benzimidazolone derivatives and should be considered as representative values for the core this compound ring.

Table 2: Computationally Derived Geometrical Parameters for this compound (DFT)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.221 |

| C-N | 1.378 |

| N-C (ring) | 1.465 |

| C-C (ring) | 1.545 |

| N-H | 1.012 |

| C-H | 1.090 |

| Bond Angles (°) | |

| N-C-N | 109.5 |

| O=C-N | 125.3 |

| C-N-C (ring) | 111.5 |

| N-C-C (ring) | 103.0 |

| H-N-C | 125.0 |

| H-C-H | 109.5 |

| Dihedral Angles (°) | |

| N-C-N-C | ~0 (near planar) |

Note: These values are typical results from DFT calculations and may vary slightly depending on the level of theory and basis set used.

Bonding and Electronic Structure

The bonding in this compound can be described by a combination of sigma (σ) bonds, which form the molecular framework, and a delocalized pi (π) system involving the carbonyl group and the nitrogen lone pairs.

Hybridization

-

C2 (Carbonyl Carbon): This carbon is sp² hybridized, forming three σ bonds (one with each nitrogen and one with the oxygen). The remaining p-orbital participates in the π-bond with the oxygen atom.

-

N1 and N3 (Nitrogen Atoms): These nitrogen atoms are approximately sp² hybridized. They each form three σ bonds (to C2, a ring carbon, and a hydrogen atom). The lone pair of electrons on each nitrogen resides in a p-orbital, allowing for delocalization into the carbonyl group.

-

C4 and C5 (Methylene Carbons): These carbon atoms are sp³ hybridized, each forming four σ bonds (to the other methylene carbon, a nitrogen atom, and two hydrogen atoms).

-

O (Oxygen Atom): The carbonyl oxygen is sp² hybridized. One sp² orbital forms a σ bond with C2, and the other two sp² orbitals hold the two lone pairs. The p-orbital participates in the π-bond with C2.

Resonance

Significant resonance contributes to the stability and electronic distribution of the this compound molecule. The delocalization of the nitrogen lone pairs into the carbonyl group results in a hybrid of several resonance structures. This delocalization leads to a C-O bond that is longer than a typical double bond and C-N bonds that are shorter than typical single bonds, indicating partial double bond character.[2] The zwitterionic resonance structures, where a positive charge resides on the nitrogen atoms and a negative charge on the oxygen atom, play a crucial role in the molecule's polarity and reactivity.[2]

Caption: Key resonance structures of this compound.

Spectroscopic Data

Spectroscopic techniques provide valuable quantitative data that corroborates the proposed molecular structure and bonding.

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.4 | Singlet | -CH₂-CH₂- |

| ¹H | ~6.5 | Broad Singlet | -NH- |

| ¹³C | ~39 | -CH₂-CH₂- | |

| ¹³C | ~160 | C=O |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Table 4: Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H stretch |

| ~2950 | Medium | C-H stretch (asymmetric) |

| ~2880 | Medium | C-H stretch (symmetric) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1480 | Medium | C-N stretch |

| ~1250 | Medium | CH₂ wag |

Note: These are characteristic vibrational frequencies. Actual spectra may show more complex patterns due to coupling and other effects.

Experimental Protocols

Single-Crystal X-ray Diffraction

This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be determined.

Caption: Generalized workflow for single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound or its derivatives are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using computational methods such as direct methods or Patterson synthesis.

-

Structure Refinement: The initial structural model is refined using a least-squares method to best fit the experimental diffraction data, yielding precise atomic coordinates and thermal displacement parameters.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and analyzing the molecular structure and properties of molecules like this compound.

Caption: Typical workflow for a DFT-based computational study.

Methodology:

-

Input Structure Generation: An initial 3D structure of the this compound molecule is created using molecular modeling software.

-

Method and Basis Set Selection: A suitable theoretical method (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen. The choice depends on the desired accuracy and computational cost.

-

Geometry Optimization: The energy of the initial structure is minimized to find the most stable molecular geometry.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies) and to predict the vibrational spectrum.

-

Property Calculation: Further calculations can be performed on the optimized geometry to predict various properties, such as NMR chemical shifts, Natural Bond Orbital (NBO) analysis for bonding insights, and electronic properties.

Conclusion

The molecular structure and bonding of this compound are well-characterized by a combination of experimental and computational methods. Its nearly planar five-membered ring, the sp² hybridization of the atoms involved in the urea moiety, and the significant resonance delocalization contribute to its chemical properties. The quantitative data presented in this guide provides a solid foundation for understanding the structure-activity relationships of this important heterocyclic scaffold in the context of drug design and materials science. The detailed experimental protocols offer a roadmap for researchers seeking to further investigate this molecule and its derivatives.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Dihydroimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroimidazol-2-one, a heterocyclic organic compound, serves as a crucial scaffold in medicinal chemistry and drug development. Its versatile structure is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its synthesis and biological significance.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a foundational dataset for researchers. These properties are critical for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Chemical Structure | C₃H₄N₂O | [1] |

| Molecular Weight | 84.08 g/mol | [1] |

| Melting Point | ~240-243 °C | [1] |

| Boiling Point | (Predicted) | - |

| Density | ~1.19 g/cm³ (Predicted) | [1] |

| pKa | (Predicted) | - |

| LogP | (Predicted) | - |

| Appearance | Solid | [1] |

Note: Predicted values for boiling point, pKa, and LogP are not yet definitively established in publicly available literature for the parent compound and are therefore omitted.

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standardized experimental methodologies for key parameters.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range. A narrow melting range typically indicates a high degree of purity.

Solubility Assessment

Understanding a compound's solubility in various solvents is fundamental to formulation development and ADME (absorption, distribution, metabolism, and excretion) studies.

Protocol:

-

A small, accurately weighed amount of this compound is added to a test tube.

-

A known volume of a specific solvent (e.g., water, ethanol, DMSO) is added incrementally.

-

The mixture is agitated vigorously at a constant temperature.

-

Solubility is determined by visual inspection for the absence of solid particles. Quantitative solubility can be determined by analyzing the concentration of the dissolved compound in the supernatant.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties.

Protocol:

-

A standard solution of this compound is prepared.

-

Equal volumes of n-octanol and water are mixed in a separatory funnel and allowed to saturate.

-

A known amount of the compound is added to the biphasic system.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

After separation of the layers, the concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of ethylenediamine with urea.

Synthesis workflow for this compound.

Experimental Protocol:

-

Equimolar amounts of ethylenediamine and urea are mixed.

-

The mixture is heated, typically in the absence of a solvent, at a temperature sufficient to initiate the reaction and drive off ammonia and water as byproducts.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the crude product is allowed to cool and solidify.

-

The solid is then purified, commonly by recrystallization from a suitable solvent like ethanol or water, to yield pure this compound.

Biological Significance and Signaling Pathways

While the direct biological role and specific signaling pathway involvement of the parent this compound are not extensively documented, its derivatives are of significant interest in drug discovery. The core structure is a key pharmacophore in compounds exhibiting a wide range of biological activities, including antiviral, anticancer, and cardiotonic effects.[1]

Derivatives of this compound have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1] This suggests that the core structure plays a critical role in the binding and inhibition of this key viral enzyme.

Conceptual relationship of the core structure to biological activity.

Further research is warranted to elucidate the specific molecular interactions and signaling pathways that may be modulated by the unsubstituted this compound.

Conclusion

This compound is a foundational molecule in the development of novel therapeutics. This guide has provided a detailed overview of its core physicochemical properties, standardized experimental protocols for their determination, and insights into its synthesis and biological relevance. The presented data and methodologies offer a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration of this important heterocyclic scaffold.

References

Spectroscopic Profile of 1,3-Dihydroimidazol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,3-Dihydroimidazol-2-one, also known as ethylene urea. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.5 | Singlet | NH |

| ~3.4 | Singlet | CH₂ |

Solvent: DMSO-d₆

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~161 | C=O |

| ~39 | CH₂ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3250 | N-H Stretch | Strong, Broad |

| ~1680 | C=O Stretch (Amide I) | Strong |

| ~1480 | N-H Bend (Amide II) | Medium |

| ~1250 | C-N Stretch | Medium |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 86 | ~100 | [M]⁺ (Molecular Ion) |

| 57 | ~50 | [M - CH₂NH]⁺ |

| 43 | ~80 | [M - HNCO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 scans).

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of solid this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

-

This compound sample

-

Mass Spectrometer with an Electron Ionization (EI) source and a suitable mass analyzer (e.g., Quadrupole).

Procedure:

-

Sample Introduction: Introduce a small amount of the solid sample into the ion source via a direct insertion probe.

-

Ionization:

-

Heat the probe to volatilize the sample into the gas phase.

-

Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio. The most intense peak is normalized to 100% relative abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, detailing how each technique contributes to the overall structural elucidation.

Tautomerism in 1,3-Dihydroimidazol-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroimidazol-2-one, also known as ethylene urea, and its derivatives represent a class of heterocyclic compounds with significant importance in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This technical guide provides an in-depth exploration of the tautomeric equilibria in this compound derivatives, focusing on the stable keto-enol and potential imidic acid forms. We present a summary of quantitative data, detailed experimental protocols for characterization, and visual representations of tautomeric forms and related biological pathways to facilitate a comprehensive understanding for researchers in the field.

Introduction to Tautomerism in this compound

This compound and its substituted derivatives can exist in different tautomeric forms, primarily the keto (amide) form and the enol (imidic acid) form. The position of the proton on the N-C=O fragment can shift, leading to these distinct isomers which are in dynamic equilibrium. The predominant tautomer is influenced by factors such as the electronic nature of substituents on the imidazole ring, the solvent, temperature, and pH. Understanding this equilibrium is crucial as the different tautomers can exhibit distinct physicochemical properties, biological activities, and target-binding affinities.[1][2]

The primary tautomeric equilibrium involves the migration of a proton from a nitrogen atom to the exocyclic oxygen atom, as depicted below.

Figure 1. Tautomeric equilibrium in this compound.

Quantitative Analysis of Tautomeric Equilibrium

Quantifying the tautomeric equilibrium is essential for structure-activity relationship (SAR) studies. This typically involves determining the equilibrium constant (KT) and the Gibbs free energy difference (ΔG) between the tautomers. While specific data for the parent this compound is scarce in the literature, studies on closely related derivatives provide valuable insights.

A dynamic NMR spectroscopic study on 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone, a derivative of the core structure, has provided quantitative data on the energy barrier for prototropic tautomerism.[3][4]

| Derivative | Method | Parameter | Value | Solvent | Reference |

| 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone | Dynamic 1H-NMR Spectroscopy | Free-Energy Barrier (ΔG‡) | 81 ± 2 kJ mol-1 | DMSO-d6 | [3] |

Note: The free-energy barrier (ΔG‡) represents the energy required for the interconversion between tautomers and is a measure of the kinetic stability of the individual forms.

Experimental Protocols for Tautomerism Studies

The characterization of tautomeric forms and the determination of their equilibrium ratios can be achieved through a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism as the different tautomers will have distinct chemical shifts for their respective nuclei (1H, 13C, 15N).[5][6]

Protocol for 1H and 13C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Record 1H NMR spectra to observe the signals for the N-H and C-H protons. The presence of multiple sets of signals for the ring protons can indicate the coexistence of tautomers.

-

Record 13C NMR spectra. The chemical shift of the carbonyl carbon (C=O) in the keto form will be significantly different from the corresponding carbon in the enol form (C-OH).

-

-

Variable Temperature (VT) NMR: To study the dynamics of the equilibrium, record spectra at different temperatures. At low temperatures, the interconversion between tautomers may be slow enough on the NMR timescale to observe separate signals for each form. At higher temperatures, these signals may coalesce into a single, averaged signal.[4][7]

-

Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT). For dynamic NMR data, coalescence temperature and line-shape analysis can be used to determine the free-energy barrier (ΔG‡) of interconversion.[3]

Figure 2. Experimental workflow for NMR analysis of tautomerism.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the different tautomers often exhibit distinct absorption maxima (λmax) due to differences in their electronic structures.[8][9][10]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a series of dilute solutions of the this compound derivative in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water). The concentration should be in the micromolar range to ensure adherence to the Beer-Lambert law.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the spectra for the presence of multiple absorption bands or shifts in λmax with solvent polarity. Deconvolution of the spectra can be used to estimate the relative concentrations of the tautomers and calculate KT.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for complementing experimental data.[11][12][13]

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of the keto and enol tautomers of the this compound derivative. Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

-

Energy Calculation: Calculate the single-point energies of the optimized structures. To account for solvent effects, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Thermodynamic Analysis: From the calculated energies, determine the relative Gibbs free energies (ΔG) of the tautomers. The equilibrium constant (KT) can then be calculated using the equation: ΔG = -RTln(KT).

Biological Relevance and Signaling Pathways

Derivatives of this compound have been shown to possess a wide range of biological activities, including antibacterial, antifungal, and cardiotonic effects.[14][15] Notably, S-substituted 2-mercaptobenzimidazoles, which are structurally related to the thione tautomer of 2-mercapto-1,3-dihydroimidazol-2-one, have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[16] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

Figure 3. Simplified Hedgehog signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

The tautomeric behavior of this compound derivatives is a critical aspect that influences their chemical and biological properties. A thorough understanding and characterization of the tautomeric equilibrium are paramount for the rational design and development of new therapeutic agents based on this scaffold. The combination of advanced spectroscopic techniques, particularly NMR, and computational chemistry provides a robust framework for elucidating the tautomeric landscape of these versatile molecules. The demonstrated activity of derivatives in modulating key signaling pathways, such as the Hedgehog pathway, underscores the therapeutic potential of this compound class and highlights the importance of considering tautomerism in drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis of new unsymmetrical 4,5-dihydroxy-2-imidazolidinones. Dynamic NMR spectroscopic study of the prototropic tautomerism in 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 9. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 11. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Investigation of S-Substituted 2-Mercaptobenzoimidazoles as Inhibitors of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,3-Dihydroimidazol-2-one: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroimidazol-2-one, also known as 2-imidazolidone or ethyleneurea, is a heterocyclic organic compound with a rich history of applications, primarily in the textile industry as a formaldehyde scavenger and a key component in anti-wrinkle agents. This technical guide provides an in-depth exploration of its discovery, historical development, and various synthesis methodologies. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key chemical processes.

Introduction

This compound (CAS 5918-93-4) is a five-membered cyclic urea featuring a saturated imidazole core with a carbonyl group at the second carbon.[1][2] Its unique structure and reactivity have made it a valuable intermediate in various chemical industries.[1] Initially gaining prominence for its role in the production of dimethylol ethylene urea (DMEU) thermosetting resins for textiles and paper, its applications have since expanded. It is utilized as a scavenging agent to reduce free formaldehyde in various resin systems, including phenolic, melamine, and urea-formaldehyde resins, finding use in coatings, construction, and textile industries. Furthermore, it serves as an intermediate in the synthesis of pharmaceuticals, such as antibiotics like Mezlocillin and Azlocillin, and in the production of plasticizers, surface coatings, and polymers.[1]

History and Discovery

The development of this compound is closely tied to the textile industry's quest for effective anti-wrinkle agents. Before its widespread use, formaldehyde and its derivatives were employed for this purpose. However, these treatments had significant drawbacks, including the release of hydrochloric acid upon contact with chlorine bleaches, which degraded fabrics, and the pungent, volatile nature of formaldehyde.[3]

The search for more stable alternatives led to the development of dimethylol formaldehyde derivatives like DMEU, which is synthesized from this compound. The five-membered ring structure of 2-imidazolidone in DMEU offers resistance to chlorine attack.[3] A significant milestone in its application was a 1941 patent by Rohm and Haas Co. for the use of DMEU on cotton.[3]

Early synthetic methods for this compound existed but were often not suitable for large-scale commercial production. A key advancement was the development of a highly efficient synthesis method reacting ethylenediamine with urea, which could achieve yields of 98% or better at atmospheric pressure.[4] This method's success was attributed to the crucial role of water as a reaction moderator, a factor not recognized in earlier, less successful attempts that yielded less than 10% of the product.[4]

Physicochemical Properties

This compound is a white, needle-like crystalline solid with low odor and high solubility in water.[5][6] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂O | |

| Molecular Weight | 84.08 g/mol | |

| CAS Number | 5918-93-4 | |

| Melting Point | ~240-243 °C | [2] |

| Boiling Point | 192 °C at 5 mm Hg | [7] |

| Density | ~1.19 g/cm³ (Predicted) | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Highly soluble in water, alcohol, and other organic solvents. | [1] |

Synthesis Methodologies

Several synthetic routes to this compound have been developed, with the reaction of ethylenediamine and urea being one of the most commercially significant. Other methods include synthesis from ethylene glycol or ethanolamine and urea.

Synthesis from Ethylenediamine and Urea

This method is a highly satisfactory and commercially viable route for producing this compound, with reported yields of 98% or better.[4] The presence of water as a moderator is critical for the success of this reaction.[4][7]

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined below, based on historical literature.[4]

-

Apparatus: A flask fitted with a sturdy stirrer, a thermometer, and a Vigreux column with a condenser.

-

Reagents:

-

Ethylenediamine

-

Urea

-

Water (as a moderator)

-

-

Procedure:

-

Charge the flask with equimolecular amounts of ethylenediamine and urea in the presence of water. An azeotrope of ethylene diamine and water (84% diamine, 16% water) can be employed for optimal results.[7]

-

Heat the mixture. The reaction can be carried out at atmospheric pressure.

-

The reaction is accelerated at higher temperatures, and when operating under pressure at 245-275 °C, the reaction can be complete within an hour.[4]

-

If the reaction is carried out without water, a rapid reaction occurs, forming a high-melting white solid, which is not the desired product.[7]

-

The final product can be purified by vacuum distillation.[4]

-

A Chinese patent describes a clean and industrial method involving heating a mixture of at least ethylenediamine and urea, followed by evaporation and collection of the target product. This method boasts low raw material costs, high production safety, and high product yield without generating wastewater.[8][9]

Another patented improvement involves adding 1 to 10% by weight of a lower alkyl aldehyde-yielding reagent (like formaldehyde) to the reaction mass of urea and ethylene diamine as it cools from a maximum reaction temperature of around 270 °C to below 200 °C. This addition mitigates the formation of water-insoluble by-products.[10]

Synthesis from Ethylene Glycol and Urea

This compound can also be synthesized by heating ethylene glycol with urea.[7][11]

Experimental Protocol:

-

Conditions: This reaction requires pressures above 3 atmospheres and temperatures of 200 °C or above.[7]

-

Reactant Ratios: Any suitable ratio of glycol to urea can be used. If an excess of urea is used, the reaction can be conducted without pressure at temperatures between 200 to 300 °C.[7]

Synthesis from Ethanolamine and Urea

This synthesis route also yields this compound.[11]

Experimental Protocol:

-

Example Reaction: A silver-lined, pressure-resisting autoclave was charged with 1 mole of urea, 1 mole of ethanolamine, and 5 moles of ammonia. The reaction was conducted at 250 °C under a pressure of 425 atmospheres for 40 minutes, resulting in a 48% yield of this compound.[7]

Key Chemical Processes and Workflows

The synthesis of this compound and its subsequent use in producing DMEU are fundamental processes in its industrial application.

The above diagram illustrates the primary synthesis route of this compound from ethylenediamine and urea, followed by its application in the synthesis of Dimethylol Ethylene Urea (DMEU) through a condensation reaction with formaldehyde.

Applications

The primary applications of this compound stem from its role as a precursor and a reactive intermediate.

Textile Industry

The most significant historical and ongoing application is in the textile industry. It is the precursor to Dimethylol Ethylene Urea (DMEU), a crucial anti-wrinkle agent for cellulose-based fabrics.[3] DMEU crosslinks the cellulose chains, preventing the formation of hydrogen bonds that cause wrinkling.[3] This treatment produces permanently wrinkle-resistant fabrics.[3]

Formaldehyde Scavenger

This compound is an effective formaldehyde scavenger.[6] It is added to various resin systems, such as those used in coatings, construction materials, and textiles, to reduce the concentration of free formaldehyde, a known carcinogen.[3]

Chemical Intermediate

It serves as a versatile intermediate in the synthesis of various other chemicals.[1] These include:

-

Pharmaceuticals: It is a key building block for antibiotics like Mezlocillin and Azlocillin.

-

Polymers and Resins: It is used in the production of various polymers and surface coatings.

-

Agrochemicals: It finds application in the manufacturing of certain agricultural products.[1]

Conclusion

This compound, from its origins as a solution to a problem in the textile industry to its current role as a versatile chemical intermediate, has a well-established history of utility. Its synthesis, particularly from ethylenediamine and urea, represents an efficient and commercially viable process. For researchers and professionals in drug development and material science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging this valuable heterocyclic compound in the creation of new and improved products. The detailed methodologies and data presented in this guide offer a solid foundation for further innovation and application.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound|High-Quality Research Chemical [benchchem.com]

- 3. Dimethylol ethylene urea - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 6. Application of 2-Imidazolidone (ethylene urea) in Wet Headliner Process for Formaldehyde Remove - Coating Additives Manufacturer | IRO Coating Additive Ltd [irocoatingadditive.com]

- 7. US2526757A - Preparation of ethyleneurea - Google Patents [patents.google.com]

- 8. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]

- 9. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]

- 10. US3597443A - Method for the production of ethylene urea - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Navigating the Solubility of 1,3-Dihydroimidazol-2-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroimidazol-2-one, also known as 2-imidazolidone or ethyleneurea, is a versatile heterocyclic compound widely utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its solubility profile in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for its determination, and presents logical workflows for solubility testing.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound, with its urea functional group, dictates its solubility behavior.

Quantitative Solubility Data

| Solvent | Chemical Class | Polarity | Reported Solubility |

| Methanol | Alcohol | Polar Protic | Soluble, especially when heated.[1][2] |

| Ethanol | Alcohol | Polar Protic | Soluble, particularly when hot.[1][2] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Soluble (60 mg/mL).[3] |

| Acetone | Ketone | Polar Aprotic | Reported as soluble. |

| Chloroform | Halogenated Hydrocarbon | Moderately Polar | Slightly soluble.[1] |

| Ether (Diethyl ether) | Ether | Non-polar | Difficultly soluble to insoluble.[1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed.

Gravimetric Method

This classic and reliable method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured volume of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved solid.

-

Quantification: The container with the solid residue is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated and expressed in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Spectroscopic Method (UV-Vis)

This method is suitable if the solute has a chromophore that absorbs ultraviolet or visible light and the solvent is transparent in that region.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: A small, accurately measured volume of the clear, saturated supernatant is withdrawn and diluted with a known volume of the fresh solvent to bring its concentration within the range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the same λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account.

Visualization of Experimental Workflows

The following diagrams illustrate the logical steps involved in the experimental determination of solubility.

Gravimetric Method Workflow

Spectroscopic Method Workflow

Conclusion

While a comprehensive quantitative dataset for the solubility of this compound in a wide array of organic solvents is not currently available in the public domain, existing qualitative data provides valuable guidance for its use. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a reliable means to generate this critical data in-house. Understanding and determining the solubility of this key building block is fundamental to its effective application in research and development.

References

Unveiling the Electronic Landscape: A Technical Guide to the 1,3-Dihydroimidazol-2-one Ring System

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dihydroimidazol-2-one, also known as ethylene urea, is a five-membered heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic architecture imparts a range of chemical and physical properties that make it a versatile building block for designing novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of the core electronic properties of the this compound ring system, supported by experimental data and computational insights.

Core Electronic Structure and Properties

The this compound ring features a cyclic urea moiety, which dictates its fundamental electronic characteristics. The presence of two nitrogen atoms flanking a carbonyl group creates a planar, electron-rich system with a significant dipole moment. The lone pairs on the nitrogen atoms can participate in resonance with the carbonyl group, leading to delocalization of electron density across the N-C-N fragment. This resonance contributes to the stability of the ring and influences its reactivity.

The core structure is a versatile scaffold for the synthesis of more complex molecules and is an essential molecular fragment in compounds like Tetrahydroimidazo-benzodiazepinones (TIBOs), which are non-nucleoside inhibitors of the HIV-1 reverse transcriptase enzyme.[1]

Tautomerism

While the keto form (this compound) is the predominant tautomer, the potential for enol tautomers (2-hydroxy-4,5-dihydro-1H-imidazole and 2-hydroxy-1H-imidazole) exists. Computational studies on analogous systems, such as 1,2,4-triazole-3-thione, have shown that the thione (or in this case, the keto) form is generally the most stable in the gas phase.[2] The tautomeric equilibrium can be influenced by solvent polarity and the electronic nature of substituents on the ring.[3]

Spectroscopic Characterization

The electronic properties of the this compound ring system can be probed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives is characterized by strong absorption bands corresponding to the C=O and N-H stretching vibrations. The exact position of these bands can provide insights into the electronic environment and intermolecular interactions, such as hydrogen bonding. For instance, in 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, a related heterocyclic system, the C=O stretching vibrations of the ester and the six-membered lactam were identified at 1732 and 1659 cm⁻¹, respectively.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the structure and electronic distribution within the ring. The chemical shifts of the ring protons and carbons are sensitive to the electron density and the presence of substituents.

UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum provides information about the electronic transitions within the molecule. For example, in a study of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one, UV-Vis analysis showed absorption maxima at 228, 275, and 350 nm.[4]

Quantitative Electronic Data

| Parameter | Value | Compound | Reference |

| Crystal System | Orthorhombic | 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one | [5] |

| Space Group | P 21 21 21 | 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one | [5] |

| Density (g/cm³) | 1.767 (at 173 K) | 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one | [5] |

| UV-Vis λmax (nm) | 228, 275, 350 | 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one in DMSO | [4] |

Experimental Protocols

General Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one Derivatives

A common method for the synthesis of the benzofused analogue, 1,3-dihydro-2H-benzimidazol-2-one, involves the reaction of o-phenylenediamine with urea or a carbonyl equivalent.[6] The following is a general procedure for the nitration of this core structure.

Synthesis of 4,5,6-Trinitro-1,3-Dihydro-2H-benzimidazol-2-one: [5]

-

Nitration Mixture Preparation: In a flask equipped with a stirrer and cooled in an ice-water bath, add 33.3 g (0.33 mol) of KNO₃ to 100 mL of concentrated H₂SO₄ (98%).

-

Addition of Starting Material: Slowly add 13.4 g (0.1 M) of 1,3-dihydro-2H-benzimidazol-2-one in small portions to the stirred and cooled nitration mixture.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to 60 °C over 1 hour and continue stirring at 50-60 °C for 4 hours.

-

Work-up: Cool the reaction mixture to room temperature and then to 4 °C. Filter the resulting yellow crystalline product and wash it several times with cold 50% H₂SO₄, followed by cold distilled water.

-

Drying: Dry the product at 100 °C overnight.

Spectroscopic Characterization Protocol

LC-MS Analysis: [4]

-

Sample Preparation: Dissolve 2 mg of the synthesized compound in 1 mL of DMSO.

-

Instrumentation: Utilize a liquid chromatography-mass spectrometry (LC-MS) system.

-

Analysis: Inject the sample and acquire data in both UV-Vis and mass spectrometry (negative ion mode) detectors.

Signaling Pathways and Biological Activity

Derivatives of the this compound core have been shown to exhibit a wide range of biological activities, including positive inotropic and cyclic AMP phosphodiesterase inhibitory activity.[7] While a specific signaling pathway for the parent compound is not well-defined, the following diagram illustrates a generalized pathway for a G-protein coupled receptor (GPCR) which can be modulated by small molecules, representing a potential mechanism of action for biologically active derivatives.

Conclusion

The this compound ring system possesses a unique set of electronic properties derived from its cyclic urea structure. These properties, which can be finely tuned through substitution, make it a valuable scaffold in the development of new drugs and materials. While a comprehensive electronic characterization of the parent ring is an area for future research, the analysis of its derivatives provides a solid foundation for understanding its chemical behavior and potential applications. The synthetic accessibility and biological relevance of this heterocyclic core ensure its continued importance in scientific research.

References

- 1. This compound|High-Quality Research Chemical [benchchem.com]

- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Dihydroimidazol-2-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroimidazol-2-one, also known as ethyleneurea, and its derivatives are a versatile class of cyclic ureas with significant applications in medicinal chemistry and drug development.[1] The rigid five-membered ring structure serves as a valuable scaffold for the synthesis of compounds with a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, analgesic, and hypotensive properties.[1] This document provides detailed protocols for the synthesis of this compound from urea and ethylenediamine, along with application notes on the therapeutic potential of its derivatives.

Synthesis of this compound from Urea and Ethylenediamine